Remdesivir nucleoside monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

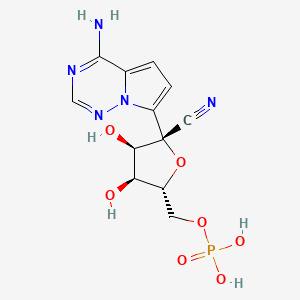

El monofosfato de nucleósido de remdesivir es un metabolito del remdesivir, un profármaco análogo de nucleótidos. El remdesivir es conocido por su actividad antiviral de amplio espectro y ha sido ampliamente estudiado por su eficacia contra el virus del síndrome respiratorio agudo severo coronavirus 2 (SARS-CoV-2), el virus responsable de la enfermedad por coronavirus 2019 (COVID-19). La forma monofosfato de nucleósido es un intermedio en la activación metabólica del remdesivir, que finalmente conduce a la formación del trifosfato de nucleósido activo que inhibe la replicación viral .

Mecanismo De Acción

El monofosfato de nucleósido de remdesivir se metaboliza a su forma de trifosfato activa, que inhibe la ARN polimerasa dependiente de ARN del SARS-CoV-2. Esta inhibición evita la replicación del genoma viral, deteniendo efectivamente la capacidad del virus para proliferar. La forma de trifosfato activa imita al trifosfato de adenosina y se incorpora al ARN viral, provocando la terminación prematura de la síntesis de ARN .

Compuestos similares:

GS-441524: El precursor de nucleósido del remdesivir, que también exhibe actividad antiviral.

Favipiravir: Otro fármaco antiviral que se dirige a la ARN polimerasa dependiente de ARN, pero tiene una estructura química diferente.

Molnupiravir: Un análogo de nucleósido que también inhibe la replicación viral al causar mutagénesis letal en el ARN viral

Singularidad: El monofosfato de nucleósido de remdesivir es único debido a su vía específica de activación metabólica, que conduce a la formación de un trifosfato activo que inhibe directamente la ARN polimerasa viral. Este mecanismo de acción específico, combinado con su actividad antiviral de amplio espectro, lo distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Remdesivir Nucleoside Monophosphate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a nucleoside ribonucleic acid polymerase inhibitor, disrupting the replication process of the virus .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound exhibits stability and degradation over time, with long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del monofosfato de nucleósido de remdesivir implica múltiples pasos, comenzando desde el precursor de nucleósido GS-441524. El proceso incluye reacciones de protección, fosforamidación y desprotección. Un método eficiente implica el uso de N,N-dimetilformamida dimetil acetal como agente de protección, seguido de fosforamidación y posterior desprotección en condiciones suaves para evitar la generación de impurezas degradadas .

Métodos de producción industrial: La producción industrial del monofosfato de nucleósido de remdesivir sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. El proceso garantiza una alta estereoselectividad y pureza, con rendimientos generales que alcanzan hasta el 85% a escala de gramos .

Análisis De Reacciones Químicas

Tipos de reacciones: El monofosfato de nucleósido de remdesivir se somete a varias reacciones químicas, incluida la fosforilación e hidrólisis. El compuesto se metaboliza intracelularmente a su forma de trifosfato activa a través de dos eventos de fosforilación .

Reactivos y condiciones comunes:

Fosforilación: Esta reacción normalmente implica quinasas de nucleósido-fosfato.

Hidrólisis: La hidrólisis enzimática está involucrada en los pasos de desprotección durante la síntesis.

Productos principales formados: El producto principal formado a partir de la fosforilación del monofosfato de nucleósido de remdesivir es el trifosfato de nucleósido activo, que es responsable de su actividad antiviral .

Aplicaciones Científicas De Investigación

El monofosfato de nucleósido de remdesivir tiene aplicaciones significativas en diversos campos:

Química: Se utiliza en el estudio de análogos de nucleótidos y sus interacciones con las polimerasas virales.

Biología: El compuesto es crucial para comprender los mecanismos de replicación viral e inhibición.

Medicina: El monofosfato de nucleósido de remdesivir es un intermedio clave en el tratamiento de COVID-19, proporcionando información sobre el desarrollo de fármacos antivirales

Comparación Con Compuestos Similares

GS-441524: The nucleoside precursor of remdesivir, which also exhibits antiviral activity.

Favipiravir: Another antiviral drug that targets RNA-dependent RNA polymerase but has a different chemical structure.

Molnupiravir: A nucleoside analogue that also inhibits viral replication by causing lethal mutagenesis in the viral RNA

Uniqueness: Remdesivir nucleoside monophosphate is unique due to its specific metabolic activation pathway, leading to the formation of an active triphosphate that directly inhibits viral RNA polymerase. This targeted mechanism of action, combined with its broad-spectrum antiviral activity, distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHOHJWLOOFLMW-LTGWCKQJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N5O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.